molecular formula C20H32O2 B190603 Arachidonic acid CAS No. 506-32-1

Arachidonic acid

Cat. No.: B190603
CAS No.: 506-32-1
M. Wt: 304.5 g/mol
InChI Key: YZXBAPSDXZZRGB-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Arachidonic Acid (AA) is a natural fatty acid that plays an essential role in physiological homeostases, such as repair and growth of cells . It interacts with several targets including:

    These targets play crucial roles in various physiological processes, including cell growth and repair, inflammation, and metabolic regulation .

    Mode of Action

    AA is liberated from membrane phospholipids by the action of phospholipases upon stimulation by a variety of extracellular stimuli including neurotransmitters, growth factors, and cytokines . It is then metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes mediate AA metabolism in a cell-/tissue-/stress-dependent manner .

    Biochemical Pathways

    AA is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes . It is metabolized by three major enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . The products of these pathways, known as eicosanoids, function as crucial bioactive lipids . They contribute to normal sensing of extra- and intracellular environments and the subsequent transmission of pathophysiological signals to control dynamic cell behaviors and metabolism .

    Pharmacokinetics

    It is known that aa is a constituent of animal phosphatides and is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .

    Result of Action

    The actions of AA and its metabolites have profound effects on cellular functions. They are implicated in pain, tissue regeneration, immune modulation, and more . They also play pivotal roles in linking immunologic-metabolic interactions, microenvironment homeostasis, the balance of cell survival and death, hormone regulation in the cardiovascular system, and other functions .

    Action Environment

    Environmental conditions have significant impacts on the physiological characteristics of microorganisms, and changes in conditions may directly affect intracellular lipids and AA synthesis . Moreover, AA is amphipathic, and its hydrophobic tail can remain in a lipid bilayer while its polar carboxyl group (charged or uncharged) can emerge into the aqueous environment outside the membrane . This property is crucial for understanding the availability within the cell of endogenous and exogenous AA .

    Preparation Methods

    • AA can be synthesized endogenously in the body from its precursors, especially linoleic acid (an essential omega-6 fatty acid).
    • Industrial production methods involve extracting AA from natural sources (e.g., animal fats) or producing it via microbial fermentation.
  • Chemical Reactions Analysis

    • AA undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include enzymes (e.g., cyclooxygenases, lipoxygenases) that convert AA into bioactive compounds (e.g., prostaglandins, leukotrienes).
    • Major products include eicosanoids, which play crucial roles in inflammation, immune responses, and homeostasis.
  • Scientific Research Applications

      Inflammation and Immunity: AA-derived eicosanoids regulate inflammation and immune responses.

      Cardiovascular Health: AA influences blood clotting and vascular tone.

      Brain Function: AA is essential for neural membrane integrity and neurotransmitter release.

      Cancer Research: AA metabolism is linked to cancer progression.

      Skin Health: AA contributes to skin barrier function.

  • Comparison with Similar Compounds

    • AA is unique due to its specific chain length, double bond configuration, and role in eicosanoid production.
    • Similar compounds include other omega-6 fatty acids (e.g., linoleic acid) and omega-3 fatty acids (e.g., eicosapentaenoic acid).

    Properties

    CAS No.

    506-32-1

    Molecular Formula

    C20H32O2

    Molecular Weight

    304.5 g/mol

    IUPAC Name

    icosa-5,8,11,14-tetraenoic acid

    InChI

    InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)

    InChI Key

    YZXBAPSDXZZRGB-UHFFFAOYSA-N

    Isomeric SMILES

    CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

    Canonical SMILES

    CCCCCC=CCC=CCC=CCC=CCCCC(=O)O

    boiling_point

    170 °C at 1.50E-01 mm Hg

    melting_point

    -49.5 °C

    Key on ui other cas no.

    93444-49-6
    506-32-1

    physical_description

    Liquid;  [Merck Index]
    Liquid

    Pictograms

    Irritant

    Synonyms

    (all-Z)-5,8,11,14-Eicosatetraenoic acid
    Arachidonate, Sodium
    Arachidonic Acid
    Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled
    Arachidonic Acid, (all-Z)-isomer, 3H-Labeled
    Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer
    Arachidonic Acid, Cerium Salt, (all-Z)-Isomer
    Arachidonic Acid, Cesium Salt, (all-Z)-Isomer
    Arachidonic Acid, Lithium Salt, (all-Z)-Isomer
    Arachidonic Acid, Potassium Salt, (all-Z)-Isomer
    Arachidonic Acid, Sodium Salt
    Arachidonic Acid, Sodium Salt, (all-Z)-Isomer
    Arachidonic Acid, Zinc Salt, (all-Z)-Isomer
    Sodium Arachidonate
    Vitamin F

    vapor_pressure

    0.00000015 [mmHg]

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Arachidonic acid
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    Reactant of Route 5
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    Reactant of Route 6
    Arachidonic acid

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